(R)-3-Azido-1,2-propanediol

説明

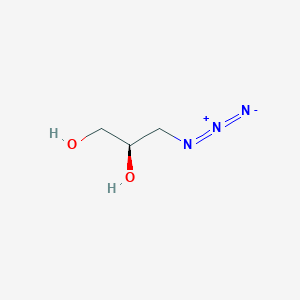

®-3-Azido-1,2-propanediol is an organic compound characterized by the presence of an azido group (-N₃) attached to a glycerol backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Azido-1,2-propanediol typically involves the azidation of ®-1,2-propanediol. One common method includes the reaction of ®-1,2-propanediol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or water. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group.

Industrial Production Methods: Industrial production of ®-3-Azido-1,2-propanediol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors to enhance reaction efficiency and safety.

Types of Reactions:

Oxidation: ®-3-Azido-1,2-propanediol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

Substitution: Sodium azide (NaN₃) in solvents like DMSO or water.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of ®-3-amino-1,2-propanediol.

Substitution: Various substituted derivatives depending on the reacting group.

科学的研究の応用

®-3-Azido-1,2-propanediol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways involving azido groups.

Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of ®-3-Azido-1,2-propanediol largely depends on its chemical reactivity. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in bioconjugation and drug development. The compound’s effects are mediated through its interactions with molecular targets, leading to the formation of covalent bonds and subsequent biological activity.

類似化合物との比較

(S)-3-Azido-1,2-propanediol: The enantiomer of ®-3-Azido-1,2-propanediol.

1-Azido-2,3-propanediol: A structural isomer with the azido group at a different position.

3-Azido-1,2-butanediol: A homolog with an additional carbon atom in the backbone.

Uniqueness: ®-3-Azido-1,2-propanediol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. Its azido group makes it a versatile intermediate for various synthetic applications, particularly in the field of click chemistry.

生物活性

(R)-3-Azido-1,2-propanediol is a compound characterized by an azido group (-N₃) attached to a glycerol backbone. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and biochemical research. The compound's stereochemistry influences its reactivity and interactions in biological systems, which is crucial for its application in drug development and synthetic chemistry.

The biological activity of this compound is primarily attributed to the azido group, which can participate in click chemistry reactions. These reactions lead to the formation of stable triazole rings when the azido group reacts with alkynes, facilitating bioconjugation processes essential for drug development and targeting specific biomolecules. The compound's reactivity allows it to form covalent bonds with various molecular targets, mediating its biological effects.

Mutagenicity Studies

Research has indicated that this compound exhibits mutagenic properties. A study conducted on E. coli repair-deficient strains demonstrated that the mutagenicity of this compound was significantly enhanced in strains lacking UvrABC excinuclease activity. However, it was found that the mutagenicity was independent of the umuC function associated with the SOS error-prone pathway . This suggests that while this compound can induce DNA lesions, it does not activate specific DNA repair mechanisms typically involved in responding to such damage.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . In a comparative study involving various azido compounds, this compound's antibacterial activity was assessed against Escherichia coli. The results indicated that while some azido derivatives exhibited weak antibacterial effects compared to standard antibiotics like ampicillin, the presence of an azide group significantly influenced their biological activity .

Cytotoxicity

Cytotoxicity studies have shown that this compound and its derivatives can exhibit varying levels of toxicity against different cell lines. For instance, certain azido-containing compounds demonstrated low cytotoxic effects (IC50 > 100 µM), indicating potential for use in drug delivery systems without significant adverse effects on healthy cells .

Synthesis and Evaluation

A notable study focused on the design and synthesis of novel anti-adenovirus agents based on 3-amino-1,2-propanediol derivatives. This research highlighted the potential of azido compounds in developing antiviral therapies by modifying their structures to enhance efficacy against viral infections .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound | Biological Activity | Remarks |

|---|---|---|

| This compound | Mutagenic; Antibacterial | Enhanced mutagenicity in uvrA6 strains; weak antibacterial activity |

| 1-Azido-2,3-propanediol | Limited data available | Structural isomer with potential applications |

| 3-Azido-1,2-butanediol | Moderate antibacterial effects | Homolog with additional carbon; varying toxicity |

特性

IUPAC Name |

(2R)-3-azidopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTNJQAFJLVWCN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927162 | |

| Record name | 3-Azidopropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131321-84-1 | |

| Record name | 3-Azido-1,2-propanediol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131321841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidopropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AZIDO-1,2-PROPANEDIOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O819LH2FC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。